N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

Catalog No.
S1535448
CAS No.
103300-89-6
M.F
C13H20F3N3O4
M. Wt
339.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

CAS Number

103300-89-6

Product Name

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

IUPAC Name

(2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C13H20F3N3O4

Molecular Weight

339.31 g/mol

InChI

InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1

InChI Key

MUYCUFZXUZRHSL-IUCAKERBSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O

Synonyms

1-[N6-(Trifluoroacetyl)-L-lysyl]-L-proline; N6-(Trifluoroacetyl)-L-lysyl-L-proline; N-(N6-Trifluoroacetyl-L-lysyl)-L-proline

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)N)C(=O)O

Peptide Synthesis:

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (N-Trifluoroacetyl-Lys-Pro or N-TFA-Lys-Pro) serves as a building block in peptide synthesis, particularly for the construction of specific peptide sequences. The trifluoroacetyl (TFA) group protects the ε-amino group of lysine, allowing for selective modification of other functional groups within the peptide chain.

Studies have employed N-TFA-Lys-Pro for the synthesis of various peptides, including antimicrobial peptides, enzyme inhibitors, and probes for studying protein-protein interactions.

Protein-Protein Interaction Studies:

The TFA group in N-TFA-Lys-Pro can be used as a bioorthogonal handle for labeling specific amino acid residues within a protein. This labeling approach allows researchers to study protein-protein interactions by attaching a fluorophore or other probe molecule to the TFA group.

For instance, N-TFA-Lys-Pro has been utilized to label protein targets for subsequent identification of interacting proteins using click chemistry techniques.

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is a synthetic compound characterized by the molecular formula C₁₃H₂₀F₃N₃O₄ and a molecular weight of 339.31 g/mol. This compound is a derivative of L-lysine and L-proline, featuring a trifluoroacetyl group at the N6 position of the lysine moiety. The presence of the trifluoroacetyl group enhances the compound's stability and solubility, making it an important intermediate in peptide synthesis and pharmaceutical applications .

TFA-Lys-Pro itself is not likely to have a specific mechanism of action as it is a building block used to create other molecules. The mechanism of action of any resulting dipeptides or other molecules created from TFA-Lys-Pro would depend on the structure and function of the final molecule [].

The synthesis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline typically involves several key reactions:

  • Acetylation: L-lysine is first reacted with ethyltrifluoroacetate to form N6-trifluoroacetyl-L-lysine.
  • Formation of Anhydride: The N6-trifluoroacetyl-L-lysine can be converted to its anhydride form using triphosgene.
  • Condensation with L-Proline: The anhydride is then condensed with L-proline, resulting in the formation of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline .

These reactions highlight the compound's reactivity and versatility as a building block for more complex peptides.

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline exhibits various biological activities, primarily due to its structural similarity to naturally occurring amino acids. It has been studied for its potential role in synthesizing bioactive peptides that may have therapeutic effects. For instance, derivatives of this compound are investigated for their antihypertensive properties, particularly in the context of angiotensin-converting enzyme inhibitors like lisinopril .

The synthesis methods for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline include:

  • Direct Acetylation: L-lysine can be directly acetylated using trifluoroacetic anhydride.
  • Use of Anhydrides: The formation of anhydrides from amino acids allows for better reactivity in subsequent condensation reactions.
  • Condensation Reactions: The final step involves the condensation of the anhydride with L-proline under controlled conditions to yield the desired product .

These methods ensure high yields and purity, making them suitable for laboratory and industrial applications.

N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is primarily used in:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of various peptides, particularly those with pharmacological activities.
  • Pharmaceutical Development: The compound is explored for its potential use in developing antihypertensive medications and other therapeutic agents .
  • Research: It is utilized in biochemical studies to understand peptide interactions and modifications.

Interaction studies involving N-(N6-Trifluoroacetyl-L-lysyl)-L-proline focus on its binding affinities with various biological targets, including enzymes and receptors. These studies are crucial for understanding how modifications to amino acid structures can influence biological activity and therapeutic efficacy. Research has indicated that compounds derived from this structure may exhibit enhanced binding properties compared to their unmodified counterparts .

Several compounds share structural similarities with N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, including:

  • Lisinopril: An angiotensin-converting enzyme inhibitor derived from similar amino acid precursors, known for its antihypertensive effects.
  • N-Acetyl-L-lysine: A simpler derivative that lacks the trifluoroacetyl group but shares some biological properties.
  • Prolyl-L-lysine: A dipeptide that combines proline and lysine without modifications, serving as a comparison for biological activity.
CompoundStructural FeaturesUnique Properties
N-(N6-Trifluoroacetyl-L-lysyl)-L-prolineTrifluoroacetyl group on lysineEnhanced stability and solubility
LisinoprilSimilar amino acid backboneAntihypertensive properties
N-Acetyl-L-lysineAcetyl group onlyLess reactive than trifluoroacetyl variant
Prolyl-L-lysineUnmodified dipeptideBasic properties without modifications

This table illustrates how N-(N6-Trifluoroacetyl-L-lysyl)-L-proline stands out due to its unique trifluoroacetyl modification, which influences its chemical reactivity and potential applications in drug development.

XLogP3

-1.9

UNII

1CY62CU55Z

Other CAS

103300-89-6

Wikipedia

N-(N6-trifluoroacetyl-L-lysyl)-L-proline

Dates

Last modified: 08-15-2023

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